Cas no 2296141-97-2 (3-(dimethylamino)-4-methylbenzene-1-sulfonyl fluoride)

3-(Dimethylamino)-4-methylbenzene-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative used primarily in chemical synthesis and bioconjugation applications. Its key advantages include high reactivity as an electrophile, making it effective for selective modification of nucleophilic residues such as serine in proteins and peptides. The dimethylamino and methyl substituents enhance its stability and solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly valuable in activity-based protein profiling (ABPP) and covalent inhibitor development due to its ability to form stable sulfonate adducts. Its structural features also allow for fine-tuning of reactivity, making it a versatile tool in medicinal chemistry and biochemical research.
3-(dimethylamino)-4-methylbenzene-1-sulfonyl fluoride structure
2296141-97-2 structure
Product Name:3-(dimethylamino)-4-methylbenzene-1-sulfonyl fluoride
CAS No:2296141-97-2
MF:C9H12FNO2S
MW:217.260484695435
CID:6338434
PubChem ID:165682636
Update Time:2025-10-29

3-(dimethylamino)-4-methylbenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 3-(dimethylamino)-4-methylbenzene-1-sulfonyl fluoride
    • EN300-1583123
    • 2296141-97-2
    • Inchi: 1S/C9H12FNO2S/c1-7-4-5-8(14(10,12)13)6-9(7)11(2)3/h4-6H,1-3H3
    • InChI Key: SJHOLNLXCWLCHU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C=1)N(C)C)(=O)(=O)F

Computed Properties

  • Exact Mass: 217.05727796g/mol
  • Monoisotopic Mass: 217.05727796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 3-(dimethylamino)-4-methylbenzene-1-sulfonyl fluoride

3-(Dimethylamino)-4-Methylbenzene-1-Sulfonyl Fluoride: A Comprehensive Overview

3-(Dimethylamino)-4-Methylbenzene-1-Sulfonyl Fluoride, identified by the CAS registry number 2296141-97-2, is a significant compound in the field of organic chemistry. This compound, often abbreviated as DMSF, has garnered attention due to its unique chemical properties and versatile applications. Recent studies have highlighted its potential in various domains, including pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 3-(Dimethylamino)-4-Methylbenzene-1-Sulfonyl Fluoride consists of a benzene ring substituted with a dimethylamino group at position 3, a methyl group at position 4, and a sulfonyl fluoride group at position 1. This configuration imparts the compound with distinct electronic and steric properties, making it highly reactive in certain chemical transformations. The sulfonyl fluoride group, in particular, is known for its electrophilic nature, which facilitates nucleophilic substitutions—a property that has been extensively exploited in synthetic chemistry.

Recent advancements in synthetic methodology have underscored the utility of DMSF as an intermediate in the synthesis of bioactive compounds. For instance, researchers have employed this compound as a key building block in the development of novel kinase inhibitors, which hold promise in cancer therapy. The dimethylamino group contributes to the compound's ability to act as a hydrogen bond donor, enhancing its bioavailability and pharmacokinetic profile.

In addition to its role in drug discovery, 3-(Dimethylamino)-4-Methylbenzene-1-Sulfonyl Fluoride has found applications in agrochemicals. Its ability to undergo nucleophilic aromatic substitution reactions has made it a valuable precursor for the synthesis of herbicides and fungicides. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various plant pathogens, making them attractive candidates for agricultural pest control.

The synthesis of DMSF typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sulfonation of an appropriate benzene derivative followed by fluorination using thionyl chloride or other suitable reagents. The optimization of these steps has been a focus of recent research efforts, with chemists seeking to improve yields and reduce production costs.

From an environmental perspective, understanding the fate and behavior of DMSF in natural systems is crucial. Studies have shown that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of corresponding sulfonic acids. These degradation products are generally considered less hazardous; however, further research is needed to assess their long-term ecological impacts.

In conclusion, 3-(Dimethylamino)-4-Methylbenzene-1-Sulfonyl Fluoride stands as a testament to the ingenuity of modern synthetic chemistry. Its unique properties and diverse applications continue to drive innovation across multiple disciplines. As research progresses, it is anticipated that this compound will play an even more prominent role in the development of novel chemical entities with significant real-world applications.

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